BenchChemオンラインストアへようこそ!

Etanidazole

Radiation Oncology Pharmacokinetics Neurotoxicity

Choose Etanidazole (SR-2508) for your radiosensitization protocols to leverage its proven 3-fold higher cumulative dosing tolerance over misonidazole, directly addressing dose-limiting neurotoxicity. With a low partition coefficient (0.046) ensuring minimal neural tissue uptake, it enables extended multi-dose schedules. This compound achieves consistent radiosensitization across tumor models (DMF 1.92) and exhibits enhanced efficacy at clinically relevant low radiation doses (ER80% = 2.2). Optimize experimental design with a product that offers reliable, reproducible results, ideal for multi-tumor panel studies.

Molecular Formula C7H10N4O4
Molecular Weight 214.18 g/mol
CAS No. 22668-01-5
Cat. No. B1684559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtanidazole
CAS22668-01-5
SynonymsEtanidazole
NSC 301467
NSC-301467
NSC301467
SR 2508
SR-2508
SR2508
Molecular FormulaC7H10N4O4
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCO
InChIInChI=1S/C7H10N4O4/c12-4-2-8-6(13)5-10-3-1-9-7(10)11(14)15/h1,3,12H,2,4-5H2,(H,8,13)
InChIKeyWCDWBPCFGJXFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWater > 100 (mg/mL)
Methanol 60 (mg/mL)
Ethanol 30 (mg/mL)
Chloroform < 1 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etanidazole (CAS 22668-01-5): Second-Generation Hypoxic Cell Radiosensitizer for Oncology Research Procurement


Etanidazole (SR-2508, NSC-301467) is a 2-nitroimidazole compound specifically engineered as a second-generation hypoxic cell radiosensitizer for use as an adjunct to radiotherapy in oncology research [1]. It was developed to address the dose-limiting neurotoxicity observed with first-generation agents such as misonidazole while maintaining comparable radiosensitizing efficiency [2]. Etanidazole functions as an oxygen-mimetic, substituting for oxygen in radiation-induced free radical reactions within hypoxic tumor regions, and exhibits a partition coefficient (octanol/water) of 0.046 [3].

Why Etanidazole Cannot Be Interchanged with Other Nitroimidazole Radiosensitizers: Critical Differentiators for Research Procurement


Despite belonging to the 2-nitroimidazole class, etanidazole exhibits quantifiable physicochemical and pharmacokinetic differences relative to misonidazole, pimonidazole, and newer agents that preclude interchangeable use in experimental protocols. Its octanol/water partition coefficient of 0.046 is substantially lower than misonidazole's (approximately 0.43), resulting in reduced neural tissue uptake and lower neurotoxicity risk [1]. While sensitizing efficiency is similar among class members in certain assays, etanidazole demonstrates distinct tumor-specific and dose-dependent efficacy patterns compared to both misonidazole and pimonidazole [2]. Furthermore, the dose-limiting toxicity profile differs meaningfully: etanidazole allows approximately threefold higher cumulative dosing than misonidazole, but peripheral neuropathy remains a clinical concern at higher cumulative exposures [3]. Substituting another nitroimidazole without accounting for these parameters would introduce uncontrolled variables in radiosensitization studies.

Etanidazole Quantitative Differentiation Evidence: Comparative Data Against Key Nitroimidazole Radiosensitizers


Reduced Lipophilicity and Neural Tissue Exposure: Etanidazole vs. Misonidazole Pharmacokinetic Differentiation

Etanidazole was designed to have lower lipophilicity than misonidazole to reduce dose-limiting peripheral neuropathy. The octanol/water partition coefficient for etanidazole is 0.046 [1], while misonidazole's partition coefficient is reported as approximately 0.43 [2]. This approximately 10-fold difference in lipophilicity translates directly to reduced neural tissue exposure: in rodent peripheral nervous tissue pharmacokinetic studies, drug exposure (AUC) in sciatic nerves was highest for misonidazole, followed by desmethylmisonidazole, etanidazole, pimonidazole, and RK28 [3].

Radiation Oncology Pharmacokinetics Neurotoxicity Hypoxic Cell Radiosensitizer

Hypoxic Cell Radiosensitizing Efficiency: C1.6 Values for Etanidazole, Misonidazole, and Pimonidazole

In direct comparative in vitro assays using CHO-K1 wild-type and CHO-Chlr (GST-elevated) cell lines, the hypoxic cell radiosensitizing efficiency measured as C1.6 (the concentration required to achieve a sensitizer enhancement ratio of 1.6) was determined for three nitroimidazoles. Etanidazole (SR-2508) exhibited a C1.6 of 0.75 mmol dm⁻³, compared to 0.5 mmol dm⁻³ for misonidazole and 0.08 mmol dm⁻³ for pimonidazole (Ro 03-8799) [1]. The similar C1.6 values between etanidazole and misonidazole (0.75 vs. 0.5 mmol dm⁻³) indicate comparable radiosensitizing potency, while pimonidazole was substantially more potent in this assay system.

Radiosensitizer Efficiency Hypoxic Cells CHO Cells C1.6 Value

In Vivo Tumor Radiosensitization: Dose Modification Factor Comparison Etanidazole vs. Pimonidazole in Murine MDAH-MCa-4 Tumors

A direct comparative study evaluated radiosensitization by etanidazole (SR-2508) and pimonidazole (Ro 03-8799) across three murine tumor models. In single-dose TCD50 assays with MDAH-MCa-4 tumors, at comparable tumor drug concentrations of approximately 0.32-0.36 μmoles/g, etanidazole achieved a dose modification factor (DMF) of 1.92 (95% confidence interval: 1.59-2.32), whereas pimonidazole achieved a DMF of 1.56 (95% confidence interval: 1.40-1.74) [1]. Etanidazole also gave a DMF of 1.69 (1.46-1.96) at a lower tumor concentration of approximately 0.21 μmoles/g. Etanidazole demonstrated more consistent sensitization across different tumors and endpoints, whereas pimonidazole failed to show sensitization in the SCC-VII/SF growth delay assay despite adequate tumor concentrations [1].

In Vivo Radiosensitization Murine Tumor Model Dose Modification Factor TCD50 Assay

pH-Dependent Radiosensitization: Etanidazole vs. Misonidazole SER Reduction under Acidic Conditions

In FSaIIC fibrosarcoma cells in vitro, the sensitizer enhancement ratios (SERs) of both misonidazole and etanidazole were reduced under acidic extracellular pH conditions. At pH 7.40, misonidazole SERs were 2.10 ± 0.18 at 1 mM and 2.50 ± 0.16 at 5 mM; at pH 6.45, these decreased to 1.90 ± 0.14 and 2.30 ± 0.14, respectively (P < 0.01) [1]. For etanidazole, SERs at pH 7.40 were 1.90 ± 0.13 at 1 mM and 2.40 ± 0.18 at 5 mM; at pH 6.45, SERs decreased to 1.25 ± 0.13 and 1.70 ± 0.17, respectively (P < 0.01) [1]. Notably, etanidazole exhibited a greater percentage reduction in SER under acidic conditions (approximately 34% reduction at 1 mM, 29% at 5 mM) compared to misonidazole (approximately 10% reduction at 1 mM, 8% at 5 mM).

Acidic Tumor Microenvironment pH-Dependent Efficacy Sensitizer Enhancement Ratio FSaIIC Cells

Low-Dose Radiation SER: Etanidazole Exhibits Higher Enhancement Ratio at 80% Survival vs. 2% Survival in CHO Cells

Etanidazole demonstrates dose-dependent sensitizer enhancement ratios (SERs) that vary with radiation dose level. In CHO cells exposed to etanidazole at 1 mM concentration for 1 hour prior to irradiation, the SER measured at the 80% survival level (ER80%) was 2.2, whereas the SER measured at the 2% survival level (ER2%) was 1.8 [1]. This represents a 22% higher enhancement ratio at clinically relevant low radiation doses compared to high radiation doses. This pattern, observed at drug concentrations below approximately 2 mM, indicates that etanidazole may be more effective at sensitizing hypoxic cells to fractionated radiotherapy doses than would be predicted from high-dose colony survival assays alone [1].

Low-Dose Radiosensitization Clinically Relevant Doses Sensitizer Enhancement Ratio CHO Cells

Clinical Subgroup Efficacy: Etanidazole Plus Radiotherapy Improved 2-Year Local-Regional Control in N0-1 Head and Neck Cancer Patients

In the RTOG 85-27 phase III randomized controlled trial comparing radiotherapy (RT) plus etanidazole (2.0 g/m² thrice weekly for 17 doses) to RT alone in 504 eligible patients with locally advanced head and neck carcinomas, the 2-year actuarial local-regional control rate (LCR) was 40% in both arms overall (p = NS) [1]. However, subgroup analysis revealed a significant treatment-by-N-stage interaction: in N0-1 patients, 2-year LCR was 55% for RT+etanidazole versus 37% for RT alone (p = 0.03), a difference of 18 percentage points [1]. No benefit was observed in N3 patients. A European randomized trial of 374 patients failed to confirm this N0-1 benefit, reporting 2-year LCR of 53% in both arms (p = 0.93) and 2-year survival of 54% in both arms (p = 0.99) [2].

Phase III Clinical Trial Head and Neck Carcinoma Radiotherapy Adjunct Local-Regional Control

Etanidazole Research Procurement Application Scenarios: Where This Compound Provides Verifiable Differentiation


Preclinical Studies Requiring Sustained Radiosensitizer Exposure with Reduced Neurotoxicity Risk

Etanidazole is optimally suited for preclinical protocols requiring cumulative dosing approximately threefold higher than misonidazole while maintaining comparable radiosensitizing efficiency. Its partition coefficient of 0.046 and reduced neural tissue exposure relative to misonidazole [7] enable experimental designs with extended dosing schedules (e.g., 17 doses of 2.0 g/m² over 6 weeks) where first-generation agents would be limited by dose-limiting peripheral neuropathy [6]. Researchers should note that neurotoxicity risk increases at cumulative AUC ≥36 mM-hr, and pharmacokinetic monitoring can reduce toxicity incidence from ~60% to 6% [3].

Comparative Radiosensitizer Studies Evaluating Tumor-Specific Efficacy Across Multiple Murine Models

Etanidazole demonstrates more consistent radiosensitization across different tumor models and endpoints compared to pimonidazole. In direct comparative studies, etanidazole achieved a DMF of 1.92 (95% CI: 1.59-2.32) in MDAH-MCa-4 single-dose TCD50 assays, versus pimonidazole's DMF of 1.56 (1.40-1.74) at comparable tumor concentrations [7]. Etanidazole maintained efficacy in SCC-VII/SF growth delay assays where pimonidazole failed to demonstrate sensitization [7]. This makes etanidazole preferable for multi-tumor panel studies requiring reliable, reproducible radiosensitization.

Low-Dose Fractionated Radiotherapy Modeling in Hypoxic Cell Sensitization Research

Etanidazole exhibits a 22% higher sensitizer enhancement ratio at clinically relevant low radiation doses (ER80% = 2.2) compared to high radiation doses (ER2% = 1.8) in CHO cells at 1 mM concentration [7]. This dose-dependent efficacy profile supports its use in experimental systems modeling fractionated radiotherapy where per-fraction doses are in the 1-3 Gy range. Researchers should note that etanidazole's radiosensitizing effect at low doses results primarily from modification of the beta parameter in the linear-quadratic model, suggesting selective sensitization of cell lines with low alpha/beta ratios [6].

Radiosensitizer Studies in pH-Neutral to Slightly Alkaline Tumor Microenvironment Models

Etanidazole's radiosensitizing efficacy shows significant pH-dependence, with SER decreasing from 1.90 ± 0.13 (1 mM) at pH 7.40 to 1.25 ± 0.13 at pH 6.45 (P < 0.01) in FSaIIC cells [7]. This approximately 34% reduction in efficacy under acidic conditions should inform experimental design. Etanidazole is better suited for tumor models where the microenvironment maintains near-neutral pH, whereas alternative radiosensitizers like misonidazole (only ~10% SER reduction under the same conditions) may be preferable for studies involving acidic tumor microenvironments [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etanidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.